N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a fluorobenzyl group, a trimethyl-substituted furochromenone core, and a propanamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps:
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Formation of the Furochromenone Core: : The furochromenone core can be synthesized through a series of cyclization reactions starting from appropriate substituted phenols and aldehydes. The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
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Introduction of the Trimethyl Groups: : The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
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Attachment of the Fluorobenzyl Group: : The fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the furochromenone intermediate with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
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Formation of the Propanamide Moiety: : The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with propanoyl chloride or a similar acylating agent in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furochromenone core, potentially converting it to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also serve as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. If it functions as a receptor modulator, it may interact with receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.
N-(4-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide: Similar structure but with a chlorobenzyl group instead of fluorobenzyl.
N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to the specific combination of its functional groups and structural features. The presence of the fluorobenzyl group can influence its biological activity and chemical reactivity, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C24H22FNO4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H22FNO4/c1-13-15(3)29-21-11-22-20(10-19(13)21)14(2)18(24(28)30-22)8-9-23(27)26-12-16-4-6-17(25)7-5-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,26,27) |
InChI Key |
SDKSATPOIXBHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
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